4-(Bromomethyl)-N-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYWHBSSCUIMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434249 | |
| Record name | 4-(Bromomethyl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148459-00-1 | |
| Record name | 4-(Bromomethyl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromomethyl N Methylbenzenesulfonamide and Its Precursors
Preparation of 4-(Bromomethyl)benzenesulfonyl Chloride
The primary precursor, 4-(bromomethyl)benzenesulfonyl chloride, is a bifunctional molecule containing both a reactive sulfonyl chloride group and a bromomethyl group. A common and effective method for its synthesis is the radical bromination of p-toluenesulfonyl chloride. nih.gov
This reaction typically involves heating p-toluenesulfonyl chloride with N-bromosuccinimide (NBS) in a nonpolar solvent such as carbon tetrachloride. A radical initiator, for instance, benzoyl peroxide, is required to start the reaction. The process involves the selective bromination of the methyl group attached to the benzene (B151609) ring, leaving the sulfonyl chloride group intact. The reaction mixture is heated to reflux to facilitate the homolytic cleavage of the initiator and subsequent bromination. nih.gov Upon completion, the by-product, succinimide, is filtered off, and the solvent is removed under vacuum. The resulting crude product can be purified by trituration with a solvent like isopropyl ether to yield 4-(bromomethyl)benzenesulfonyl chloride as a solid. nih.gov
| Reactants | Reagents & Solvents | Conditions | Product |
| p-Toluenesulfonyl chloride | N-Bromosuccinimide, Benzoyl Peroxide, Carbon Tetrachloride | Reflux, 1 hour | 4-(Bromomethyl)benzenesulfonyl Chloride |
Synthesis of N-Methylbenzenesulfonamide Derivatives
The formation of an N-methylsulfonamide group is a standard transformation in organic synthesis. The most direct method involves the reaction of a benzenesulfonyl chloride derivative with methylamine (B109427). wikipedia.org This nucleophilic substitution reaction at the sulfur atom is widely applicable. For instance, the synthesis of 4-acetyl-N-methylbenzenesulfonamide is achieved by adding 4-acetylbenzenesulfonyl chloride to a cold aqueous solution of methylamine. acs.org The mixture is typically stirred for an extended period at room temperature to ensure complete reaction.
A base is often employed to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. wikipedia.org While an excess of the amine reactant can serve this purpose, other bases like pyridine (B92270) or aqueous potassium carbonate can also be used, sometimes leading to improved yields and easier workup procedures. tandfonline.comthieme-connect.com The choice of solvent can vary, with dichloromethane (B109758) and tetrahydrofuran (B95107) being common options. tandfonline.comthieme-connect.com
| Sulfonyl Chloride | Amine | Base/Solvent | Product |
| 4-Acetylbenzenesulfonyl chloride | 40% aqueous methylamine | Water | 4-Acetyl-N-methylbenzenesulfonamide acs.org |
| 4-Methylbenzenesulfonyl chloride | Allylamine | Aqueous Potassium Carbonate / Tetrahydrofuran | N-Allyl-4-methylbenzenesulfonamide tandfonline.com |
| p-Toluenesulfonyl chloride | 4-Methylbenzylamine | Pyridine / Dichloromethane | 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide thieme-connect.com |
Direct Synthesis of 4-(Bromomethyl)-N-methylbenzenesulfonamide
With the key precursors in hand, the direct synthesis of the target compound can be undertaken.
Reaction of 4-(Bromomethyl)benzenesulfonyl Chloride with Methylamine
The most straightforward route to this compound is the direct reaction of 4-(bromomethyl)benzenesulfonyl chloride with methylamine. This reaction follows the general principle of sulfonamide formation, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. wikipedia.org
The reaction would be expected to proceed under conditions similar to those used for other N-methylsulfonamide syntheses. 4-(Bromomethyl)benzenesulfonyl chloride would be treated with methylamine, likely in a suitable solvent and potentially with an added base to scavenge the HCl produced. Careful control of the reaction conditions is necessary to avoid side reactions, such as nucleophilic attack by the amine on the bromomethyl group.
Exploration of Alternative Synthetic Routes
While the reaction of a sulfonyl chloride with an amine is the classic approach, modern synthetic chemistry offers several alternative strategies that could potentially be applied to the synthesis of this compound. These methods can offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.
One notable alternative involves the direct coupling of sulfonic acids with amines, bypassing the need to prepare the often-reactive sulfonyl chloride intermediate. nih.govtandfonline.com This transformation can be achieved using activating agents such as cyanuric chloride in N,N-dimethylformamide (DMF) or triphenylphosphine (B44618) ditriflate. nih.govtandfonline.com This approach would involve reacting 4-(bromomethyl)benzenesulfonic acid with methylamine in the presence of the coupling agent.
Another strategy is reductive amination. Although sulfonamides are generally poor nucleophiles, protocols have been developed for the reductive amination of aldehydes or ketones with sulfonamides. thieme-connect.com For the target compound, this would be a less direct, multi-step approach, likely involving the reductive amination of an appropriate aldehyde with a pre-formed sulfonamide. For example, methods using iodine and triethylsilane have been developed for the synthesis of N-alkylsulfonamides from aldehydes and sulfonamides. thieme-connect.com
More recent advances include manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents in a "borrowing hydrogen" approach. acs.org This would involve reacting a pre-formed 4-(bromomethyl)benzenesulfonamide with methanol (B129727) in the presence of a manganese catalyst.
Optimization of Synthetic Conditions
The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. For the precursor synthesis via radical bromination, optimization may involve screening different radical initiators or adjusting the reaction temperature and time to maximize the yield of the desired monobrominated product while minimizing dibromination or other side reactions. nih.gov
For the crucial sulfonamide-forming step, several factors can be optimized:
Base: The choice of base is critical. While excess methylamine can be used, an external, non-nucleophilic base like pyridine or an inorganic base such as potassium carbonate can prevent side reactions and simplify purification. tandfonline.comthieme-connect.com
Solvent: The reaction can be performed in a variety of solvents, including dichloromethane, tetrahydrofuran, or even in an aqueous system. acs.orgtandfonline.comthieme-connect.com The choice of solvent can affect reaction rates and the solubility of reactants and products, thereby influencing the ease of workup. Dichloromethane is often chosen for its reliability in providing high yields and simplifying the aqueous workup.
Temperature: These reactions are often run at room temperature, but cooling may be necessary during the initial addition of reactants to control the exothermic reaction. acs.org
Catalyst: In alternative routes, the choice of catalyst is paramount. For instance, in the direct coupling of sulfonic acids and amines, the efficiency of the activating agent (e.g., cyanuric chloride) is key. tandfonline.com In transition-metal-catalyzed routes, the specific ligand and metal center can dramatically affect the outcome. acs.org
Systematic investigation of these parameters is essential to develop a robust, high-yielding, and scalable process for the synthesis of this compound.
Solvent System Variations
The selection of an appropriate solvent system is critical in the synthesis of sulfonamides. The use of a semi-miscible biphasic solvent system has been shown to lead to higher yields and reduced reaction times. eurjchem.com This approach also simplifies the workup process compared to other methods. eurjchem.com For instance, in the synthesis of related sulfonamide derivatives, dichloromethane is a commonly used solvent. orgsyn.org It is often degassed and passed through an activated alumina (B75360) column to ensure dryness, which is crucial for the reaction's success. orgsyn.org The reaction mixture can form a biphasic system, for example, with water, which allows for straightforward separation of the organic layer containing the product. orgsyn.org
The solubility of reactants and catalysts can also dictate the choice of solvent. For example, certain organocatalysts exhibit poor solubility in non-polar solvents, which can hinder their effectiveness. cam.ac.uk The development of more soluble catalyst derivatives, such as tetrazole-based catalysts, has enabled reactions to be performed efficiently in non-polar solvents. cam.ac.uk
Temperature and Reaction Time Parameters
Temperature and reaction time are interdependent parameters that significantly impact the synthesis of this compound and its precursors. In a typical procedure for a related N-benzyl-4-methylphenylsulfonamide, the reaction flask is initially cooled to -78 °C using a dry ice-acetone bath. orgsyn.org The dropwise addition of a reagent solution occurs over 20-30 minutes at this low temperature. orgsyn.org Following the addition, the cooling bath is removed, and the reaction mixture is stirred for an additional 2 hours, allowing it to warm to ambient temperature. orgsyn.org
Catalyst Utilization in Synthetic Routes
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates and stereoselectivity. Both organocatalysis and metal-catalyzed approaches have been employed in the synthesis of sulfonamides and related compounds.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. cam.ac.uknih.gov This approach offers several advantages, including stability in the presence of air and water, lower cost, and reduced toxicity compared to metal catalysts. nih.gov
Proline-based organocatalysts are well-studied but can suffer from poor solubility. cam.ac.uk To address this, derivatives such as (S)-5-pyrrolidin-2-yltetrazole have been developed, which exhibit improved solubility in non-polar solvents and can lead to faster reaction times. cam.ac.uk These catalysts have been successfully applied in various reactions, including Mannich-type additions and Michael additions. cam.ac.uk Other examples of organocatalysts include cinchona alkaloid-derived primary amines, which have been used for the desymmetrization of meso cyclic anhydrides. nih.gov
| Organocatalyst Type | Application Example | Reference |
| Proline-derived tetrazole | Mannich-type additions, Michael additions | cam.ac.uk |
| Cinchona alkaloid-derived primary amine | Desymmetrization of meso cyclic anhydrides | nih.gov |
| Pentapeptide with tetrazole | Enantioselective phosphite (B83602) transfer | nih.gov |
| N-heterocyclic carbene (NHC) | Synthesis of pyrano[3,2-c]chromene-2,5-diones | chiba-u.jp |
Metal-catalyzed reactions are also prevalent in the synthesis of related structures. For instance, palladium catalysts are used in milling media for mechanochemical Suzuki polymerizations. ucl.ac.uk Nickel-carbonyl-phosphine complexes have been utilized for the polymerization of acetylenes. ucl.ac.uk
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. ucl.ac.ukbeilstein-journals.org This technique has been applied to a variety of organic transformations.
In mechanochemical synthesis, reactants are typically milled together in a ball mill, sometimes with a small amount of liquid assist grinding (LAG) agent. ucl.ac.uk This method has been shown to be robust, even in the presence of small amounts of water, where solution-based reactions might fail. ucl.ac.uk For example, a mechanochemical cross-coupling reaction was found to proceed well with up to 8% water, whereas the corresponding solution-based reaction was significantly inhibited by just 0.5% water. ucl.ac.uk
Mechanochemical methods have been successfully employed for various reactions, including the synthesis of N-heterocyclic hybrids and the activation of zero-valent metals for use in synthesis. ucl.ac.uk The conditions for these reactions, such as the choice of metal catalyst (e.g., manganese or zinc) and the use of additives like lithium chloride, are optimized to achieve high yields. ucl.ac.uk
| Mechanochemical Reaction | Key Features | Reference |
| Cross-coupling | Robust to water, uses Mn(0) or Zn(0) | ucl.ac.uk |
| Difluoromethyl enol ether synthesis | Solvent-free, room temperature, 90 min reaction time | beilstein-journals.org |
| N-alkylation of imides | Solvent-free, utilizes ball milling | beilstein-journals.org |
| Knoevenagel condensation | Investigated in situ using X-ray diffraction | beilstein-journals.org |
Chemical Transformations and Reactivity of 4 Bromomethyl N Methylbenzenesulfonamide
Reactivity of the Bromomethyl Moiety
The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This inherent reactivity makes it a versatile precursor in organic synthesis.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most common reaction pathway for 4-(bromomethyl)-N-methylbenzenesulfonamide. In these reactions, a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion.
The reaction of this compound with primary or secondary amines is a standard method for the synthesis of the corresponding secondary and tertiary amines. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom of the bromomethyl group. chemistryguru.com.sgyoutube.com This process can, however, lead to multiple substitutions, where the initially formed secondary amine can react further with another molecule of the bromo-compound to yield a tertiary amine. chemguide.co.uk
This subsequent reaction can be a challenge when the selective synthesis of a secondary amine is desired. To favor the formation of the tertiary amine, the reaction conditions can be optimized, for instance, by using an excess of the alkylating agent. An efficient and general method for the direct alkylation of secondary amines to tertiary amines involves the use of Hünig's base (N,N-diisopropylethylamine) in a solvent like acetonitrile. umich.edu
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| This compound | Primary Amine (R-NH₂) | Secondary Amine | Initial nucleophilic attack by the primary amine. |
| This compound | Secondary Amine (R₂NH) | Tertiary Amine | Can be a subsequent reaction or a direct synthesis from a secondary amine. |
| Secondary Amine | Alkyl Halide | Tertiary Amine | General method often requiring specific bases like Hünig's base to achieve high yields. umich.edu |
The alkylating ability of this compound extends to other nitrogen-containing nucleophiles, such as those found in cyclic ureas. The nitrogen atoms within the urea (B33335) moiety can act as nucleophiles, attacking the bromomethyl group to form N-alkylated cyclic urea derivatives. This reaction is a valuable tool for modifying the structure and properties of these cyclic compounds.
The conformation of urea derivatives is influenced by the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov N-alkylation can further influence the conformational preferences of the urea functionality.
Tertiary amines, having a lone pair of electrons on the nitrogen atom, can further react with this compound to form quaternary ammonium (B1175870) salts. chemguide.co.uk In this reaction, the tertiary amine acts as a nucleophile, displacing the bromide ion and forming a new carbon-nitrogen bond. The resulting product is a salt in which the nitrogen atom bears a permanent positive charge and is bonded to four organic groups. nih.govmdpi.com
The synthesis of quaternary ammonium salts is a well-established process and can be achieved by reacting a tertiary amine with a halogenated hydrocarbon. google.com These compounds have a wide range of applications due to their cationic nature. taylorandfrancis.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Tertiary Amine (R₃N) | This compound | Quaternary Ammonium Salt | Nucleophilic Substitution |
| Tertiary Alkyldimethyl Amines | Bromomethylbenzene Derivatives | Quaternary Ammonium Salts | Synthesis of cationic surfactants. nih.gov |
Radical Reactions and Pathways
While less common than nucleophilic substitutions, the bromomethyl group can also participate in radical reactions. These reactions are typically initiated by light or a radical initiator. youtube.com In such a process, the carbon-bromine bond can undergo homolytic cleavage to generate a benzylic radical. This highly reactive intermediate can then participate in various radical chain reactions, such as atom transfer reactions. libretexts.orgnih.gov For instance, in the presence of a suitable hydrogen-atom donor, the benzylic radical can be reduced to a methyl group.
Elimination Reactions
Under strongly basic conditions, this compound can undergo elimination reactions. masterorganicchemistry.comyoutube.com In this pathway, a base abstracts a proton from the carbon adjacent to the bromomethyl group (the benzylic position), and concurrently, the bromide ion is eliminated. This E2-type mechanism results in the formation of a double bond, yielding a styrene (B11656) derivative. The efficiency and regioselectivity of elimination reactions are highly dependent on the strength and steric bulk of the base, as well as the reaction solvent and temperature. libretexts.orgyoutube.com
Reactivity of the Sulfonamide Moiety
The sulfonamide group (—SO₂NHR) is generally stable. However, the nitrogen and sulfur atoms can participate in several chemical transformations under specific conditions.
The nitrogen atom of a sulfonamide can be deprotonated to form a nucleophilic anion, which can then be alkylated. Since this compound is a secondary sulfonamide (already N-methylated), further alkylation at the nitrogen is less common than with primary sulfonamides but achievable. Such reactions typically require a strong base to deprotonate the sulfonamide, followed by reaction with an alkylating agent.
Modern catalytic methods have been developed for the N-alkylation of even poorly nucleophilic sulfonamides using alcohols as alkylating agents, often employing transition metal catalysts like ruthenium or iridium. acs.orgrsc.org These "borrowing hydrogen" or "hydrogen autotransfer" processes involve the temporary oxidation of the alcohol to an aldehyde, which then forms an N-sulfonylimine that is subsequently reduced in situ by the metal hydride species. acs.org For an N-alkylated sulfonamide, this would result in a di-alkylated product. For instance, various aryl and alkyl sulfonamides undergo mono-N-alkylation with primary alcohols in excellent yields using a manganese-based catalyst. acs.org
| Method | Alkylating Agent | Catalyst/Base | Key Features | Reference |
|---|---|---|---|---|
| Classical Alkylation | Alkyl Halides | Strong Base (e.g., NaH, K₂CO₃) | Requires stoichiometric base; traditional method. | nih.gov |
| Borrowing Hydrogen | Alcohols | Mn(I) PNP pincer complex | Environmentally benign; uses alcohols as alkylating agents. | acs.org |
| Hydrogen Autotransfer | Alcohols | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Water-soluble catalyst; suitable for aqueous media. | rsc.org |
| Lewis Acid Catalysis | Alkyl Halides (e.g., 1,2-dibromo-2-phenylethane) | Lewis Acids (e.g., FeCl₃, ZnCl₂) | Used for synthesizing specific structures like vicinal halo amides. | dnu.dp.ua |
Acylation of the sulfonamide nitrogen is a viable transformation, though less common than acylation of amines due to the reduced nucleophilicity of the nitrogen atom, which is influenced by the strongly electron-withdrawing sulfonyl group. The reaction typically involves the use of highly reactive acylating agents. One effective method employs N-acylbenzotriazoles, which can acylate primary and secondary sulfonamides under neutral conditions or with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). umich.edu
In recent research, N-acyl-N-alkylsulfonamides (NASA) have been developed as potent acylating agents themselves, particularly for the targeted acylation of lysine (B10760008) residues in proteins by leveraging proximity effects. acs.orgacs.org This highlights the inherent reactivity of the N-acylsulfonamide bond, which can be harnessed for synthetic purposes.
| Acylating Agent | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| N-Acylbenzotriazoles | Neutral or base-catalyzed (DBU) | Primary and secondary sulfonamides | umich.edu |
| Acid Chlorides / Anhydrides | Typically requires a strong base and harsher conditions | General method, but can be low-yielding for sulfonamides | General Knowledge |
The sulfonyl group itself is highly stable, but it can be made to undergo specific transformations. Cleavage of the carbon-sulfur (C–S) or nitrogen-sulfur (N–S) bond is challenging but can be achieved.
Reduction: The reduction of sulfonamides to the corresponding amines and thiols is a difficult transformation. However, under specific radical conditions, the sulfonyl group can be eliminated. For example, α-sulfonamidoyl radicals can undergo β-fragmentation to eliminate a sulfonyl radical and form an imine, effectively cleaving the N-S bond. nih.gov The reduction of aryl sulfonyl groups to thiols is a key reaction in biochemistry, often involving thiol-disulfide exchange systems, but requires potent reducing agents in a synthetic context. youtube.comnih.gov
Cross-Coupling: More recently, aryl sulfones have been utilized as electrophilic partners in metal-catalyzed cross-coupling reactions. This transformation involves the challenging oxidative addition of a palladium or nickel catalyst into the C–S bond of the sulfone. chemrxiv.org For instance, trifluoromethylphenyl sulfones undergo Suzuki-Miyaura coupling with boronic acids at elevated temperatures. chemrxiv.org This strategy allows the entire sulfonyl moiety to act as a leaving group for the formation of new carbon-carbon bonds directly on the aromatic ring.
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound can be functionalized through several methods, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. savemyexams.com In this compound, two substituents are present: the N-methylsulfonamido group (-SO₂NHCH₃) and the bromomethyl group (-CH₂Br).
N-Methylsulfonamido Group (-SO₂NHCH₃): This is a strongly electron-withdrawing group due to the electronegative oxygen and nitrogen atoms attached to the sulfur. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. organicchemistrytutor.comyoutube.com
Bromomethyl Group (-CH₂Br): This group is considered weakly deactivating due to the inductive electron withdrawal by the bromine atom. However, as an alkyl-type substituent, it is an ortho, para-director. savemyexams.comreddit.com
When both groups are present, the more powerful directing group typically controls the position of substitution. The strongly deactivating and meta-directing sulfonamide group will dominate, directing incoming electrophiles to the positions meta to it (positions 3 and 5). Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 3-substituted product predominantly. libretexts.orgmasterorganicchemistry.com
| Substituent Group | Electronic Effect | Ring Activity | Directing Effect | Reference |
|---|---|---|---|---|
| -SO₂NHCH₃ | Strongly electron-withdrawing | Strongly Deactivating | Meta | organicchemistrytutor.com |
| -CH₂Br | Weakly electron-withdrawing (inductive) | Weakly Deactivating | Ortho, Para | savemyexams.comreddit.com |
While the previous section described functionalizing the C-H bonds of the ring, metal-catalyzed reactions offer a complementary approach to form new C-C or C-heteroatom bonds.
Reactions at the Benzylic Position: The most reactive site for cross-coupling on this compound is the benzylic bromide. Benzylic halides are excellent substrates for a variety of palladium-, nickel-, or iron-catalyzed cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: Reaction with aryl- or vinylboronic acids or their esters (e.g., potassium aryltrifluoroborates) to form diarylmethanes or allylbenzenes. nih.gov
Kumada-Corriu Coupling: Reaction with Grignard reagents (aryl or vinyl) to afford the corresponding coupled products. acs.org
Negishi Coupling: Reaction with organozinc reagents, which can be generated in situ from the benzyl (B1604629) bromide and zinc metal. nih.gov
Alkynylation: Palladium-catalyzed coupling with lithium acetylides provides a rapid route to benzyl alkynes. rsc.org
These reactions are highly versatile and tolerate a wide range of functional groups. nih.govrsc.org
Reactions Involving the Sulfonyl Group: As mentioned in section 3.2.3, the sulfonyl group can be used as a leaving group in cross-coupling reactions, enabling functionalization at the C-4 position of the ring. While standard sulfones are challenging substrates, aryl sulfonates (tosylates, mesylates) are well-established partners in Suzuki-Miyaura reactions, often using nickel catalysts. researchgate.netdntb.gov.uanih.gov It has been demonstrated that even aryl sulfones, particularly those activated with electron-withdrawing groups like trifluoromethyl, can undergo Suzuki-Miyaura coupling, which proceeds via oxidative addition of a palladium catalyst into the C–S bond. chemrxiv.org
| Reaction Name | Coupling Partner | Catalyst System (Example) | Reactive Site on Substrate | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Potassium Aryltrifluoroborates | PdCl₂(dppf) | Benzylic Bromide | nih.gov |
| Kumada-Corriu | Aryl/Vinyl Grignard Reagents | Pd Catalyst / Xantphos | Benzylic Bromide | acs.org |
| Negishi (in situ) | Aryl Halides / Zn metal | Pd Catalyst | Benzylic Bromide | nih.gov |
| Suzuki-Miyaura | Arylboronic Acids | Pd(acac)₂ / RuPhos | Aryl Sulfone (C-S bond) | chemrxiv.org |
Oxidative Transformations of this compound
The benzylic carbon atom in this compound is susceptible to oxidation, primarily leading to the formation of the corresponding aldehyde, 4-formyl-N-methylbenzenesulfonamide. This transformation is a key step in the functionalization of the molecule, converting the reactive bromomethyl group into a versatile formyl group, which can undergo a wide range of further chemical modifications. Several classical and modern oxidation methods can be employed for this purpose, with the Sommelet and Kornblum oxidations being notable examples.
The general transformation involves the oxidation of the bromomethyl group to an aldehyde:
Scheme 1: General Oxidation of this compound to 4-Formyl-N-methylbenzenesulfonamide
Sommelet Reaction
The Sommelet reaction provides a method for converting benzyl halides to aldehydes using hexamine (hexamethylenetetramine) and water. wikipedia.org The reaction proceeds through the formation of a quaternary ammonium salt by the reaction of the benzyl halide with hexamine. This salt then undergoes hydrolysis to yield the aldehyde. wikipedia.orgeurjchem.com
The proposed mechanism for the Sommelet reaction of this compound would involve the initial formation of a hexaminium salt. This intermediate is then hydrolyzed, often in the presence of an acid catalyst, to produce 4-formyl-N-methylbenzenesulfonamide. A potential side reaction is the Delépine reaction, which would lead to the formation of the corresponding primary amine. eurjchem.com
Kornblum Oxidation
The Kornblum oxidation is another widely used method for the conversion of primary alkyl halides to aldehydes. researchgate.net This reaction typically employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant and a base, such as sodium bicarbonate or triethylamine. The reaction mechanism involves the initial displacement of the bromide by DMSO to form an alkoxysulfonium salt. In the presence of a base, this intermediate undergoes an elimination reaction to furnish the aldehyde and dimethyl sulfide. researchgate.net
The application of the Kornblum oxidation to this compound would offer a direct route to 4-formyl-N-methylbenzenesulfonamide under relatively mild conditions. The choice of base and reaction temperature can be critical to optimize the yield and minimize the formation of byproducts. sciencemadness.org
Research Findings
While specific research detailing the oxidative transformations of this compound is not extensively documented in publicly available literature, the principles of the Sommelet and Kornblum reactions are well-established for a wide range of benzyl halides. The reactivity of the bromomethyl group in this specific sulfonamide derivative is expected to be comparable to other activated benzyl bromides.
The following table summarizes representative conditions for the oxidation of benzyl halides to aldehydes using methods applicable to this compound, based on general literature procedures.
| Reaction | Reagents and Conditions | Product | Typical Yield (%) | Reference |
| Sommelet Reaction | Hexamethylenetetramine, H₂O, heat | Aldehyde | Variable | wikipedia.orgeurjchem.com |
| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), NaHCO₃, heat | Aldehyde | Good to Excellent | researchgate.netsciencemadness.org |
| Hass-Bender Oxidation | 2-Nitropropane sodium salt, ethanol, heat | Aldehyde | Good |
Design and Synthesis of Advanced Derivatives and Analogues
Structurally Modified Benzenesulfonamide (B165840) Derivatives
N-Substituted Benzenesulfonamides
The nitrogen atom of the sulfonamide group is a key site for chemical modification, allowing for the introduction of diverse substituents that can significantly alter the compound's characteristics.
The introduction and modification of N-alkyl chains on the benzenesulfonamide core is a fundamental strategy for creating new derivatives. The synthesis often begins with the reaction of a benzenesulfonyl chloride with a primary amine to form the initial sulfonamide. nsf.gov This primary sulfonamide can then undergo further alkylation. For instance, N-allyl-4-methylbenzenesulfonamide has been synthesized by treating 4-methylbenzenesulfonyl chloride with allylamine, followed by benzylation to yield N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov This two-step process highlights the feasibility of introducing varied aliphatic groups. nsf.gov
Electrochemical methods also offer a route for modifying N,N-dialkyl benzenesulfonamides. For example, the electrochemical oxidation (Shono oxidation) of N,N-diethylbenzenesulfonamide can lead to mono- and dideethylation, effectively modifying the aliphatic chains attached to the sulfonamide nitrogen. mdpi.comresearchgate.net
Research has also explored the synthesis of N-(hydroxyalkyl)benzene sulfonamides by reacting benzenesulfonyl chloride with various amino-alcohols, resulting in compounds with terminal hydroxyl groups on the aliphatic chain. mdpi.com The length of the alkyl chain can be systematically varied, as demonstrated by the synthesis of derivatives with ethyl, butyl, hexyl, and nonyl chains. mdpi.com
Table 1: Examples of N-Alkyl Benzenesulfonamide Synthesis
| Precursor 1 | Precursor 2 | Product |
| 4-Methylbenzenesulfonyl chloride | Allylamine | N-allyl-4-methylbenzenesulfonamide nsf.gov |
| Benzenesulfonyl chloride | 2-Amino-ethanol | N-(2-Hydroxyethyl)benzene Sulfonamide mdpi.com |
| Benzenesulfonyl chloride | 4-Amino-butanol | N-(4-Hydroxybutyl)benzene Sulfonamide mdpi.com |
| Benzenesulfonyl chloride | 6-Amino-hexanol | N-(6-Hydroxyhexyl)benzene Sulfonamide mdpi.com |
| N-allyl-4-methylbenzenesulfonamide | Benzyl (B1604629) bromide | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |
Substituting the sulfonamide nitrogen with aromatic and heteroaromatic rings introduces significant structural diversity. A general method involves the coupling reaction of benzenesulfonyl chloride with various substituted aromatic amines in a solvent like acetone (B3395972) with pyridine (B92270) as a base. researchgate.net This approach has been used to synthesize a range of N-aryl substituted benzenesulfonamide derivatives. researchgate.net
For the synthesis of heteroaromatic N-benzyl sulfonamides, a two-step, one-pot method has been developed. rsc.org This involves the in-situ reduction of an intermediate N-sulfonyl imine under mild conditions, allowing for the regioselective incorporation of a sulfonamide unit onto heteroarene scaffolds. rsc.org This has led to the creation of N-benzylic sulfonamides derived from scaffolds like indole. rsc.org
Another strategy involves the visible light and copper-catalyzed coupling of phenylsulfinic acid derivatives with aryl azides. nih.gov This redox-neutral reaction generates a triplet nitrene from the azide, which then couples with a sulfonyl radical to form the S(O)2–N bond, yielding structurally diverse benzenesulfinamides. nih.gov Furthermore, the synthesis of N-heterocyclic benzenesulfonamides has been documented, showcasing the versatility of these compounds. acs.org
Table 2: Synthesis of N-Aromatic/Heteroaromatic Benzenesulfonamides
| Method | Reactant 1 | Reactant 2 | Product Type |
| Coupling Reaction | Benzenesulfonyl chloride | Substituted aromatic amines | N-aryl substituted benzenesulfonamides researchgate.net |
| Reductive Amination | Heteroaryl aldehyde | Sulfonamide | Heteroaromatic N-benzyl sulfonamides rsc.org |
| Dual Catalysis | Phenylsulfinic acid | Aryl azide | Benzenesulfinamide derivatives nih.gov |
| Cross-Coupling | Substituted benzenesulfonamide | Amine | Disubstituted benzenesulfonamide analogues nih.gov |
Positional Isomers (e.g., 2-(bromomethyl)phenyl derivatives)
The position of substituents on the benzene (B151609) ring dramatically influences a molecule's properties. The synthesis of positional isomers, such as those with a 2-(bromomethyl)phenyl group instead of the 4-(bromomethyl)phenyl group, is a key strategy in structure-activity relationship studies. nih.govnih.gov For example, the synthesis of 2-(sulfonamido)-N-phenylbenzamide derivatives starts from anthranilic acid (2-aminobenzoic acid). nih.gov The anthranilic acid is first coupled with a sulfonyl chloride under basic conditions to form the sulfonamide. This intermediate is then coupled with an aniline (B41778) to yield the final product. nih.gov This modular synthesis allows for variations at both the sulfonamide and amide positions, starting from a 2-substituted phenyl ring. nih.gov
Similarly, the synthesis of anti-influenza agents involved preparing substituted benzenesulfonamides where the substitution pattern on the phenyl ring was crucial. nih.gov One method involved a Sandmeyer reaction on an aniline derivative to create a benzenesulfonyl chloride, which was then treated with ammonia. nih.gov This sulfonamide was subsequently used in cross-coupling reactions to produce the desired positional isomers. nih.gov
Incorporation into Fused Ring Systems (e.g., benzoxazines, pyrazolopyridines)
Incorporating the benzenesulfonamide moiety into more complex, rigid fused ring systems is an advanced design strategy.
Benzoxazines: A benzenesulfonamide-based benzoxazine (B1645224) has been synthesized from sulfamethizole, salicylaldehyde, and paraformaldehyde in a series of steps. researchgate.net In general, benzoxazine monomers are created through a Mannich-like condensation of a phenolic compound, formaldehyde, and a primary amine, followed by thermally triggered ring-opening polymerization. nih.gov This demonstrates a pathway to merge the sulfonamide structure with a benzoxazine ring system.
Pyrazolopyridines: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized by condensing a dienamine with various amines that contain a sulfonamide fragment. nih.gov The reaction, carried out by refluxing in methanol (B129727), yields the target pyrazolopyridines efficiently. nih.gov Other approaches to pyrazole-sulfonamide derivatives involve reacting pyrazole (B372694) sulfonyl chloride with different amines. acs.org For instance, pyrazole-4-sulfonyl chloride can be reacted with 2-phenylethylamine derivatives in dichloromethane (B109758) to yield N-substituted pyrazole-4-sulfonamides. acs.org The initial pyrazole ring itself can be formed from precursors like pentane-2,4-dione and hydrazine. acs.org
Synthesis of Cyclic Urea (B33335) Derivatives
The transformation of sulfonamides into cyclic urea derivatives introduces new functional groups and structural constraints. One common method for preparing sulfonylureas involves reacting a sulfonamide with an isocyanate. google.comresearchgate.net For example, N-(4-chloro-benzenesulfonyl)-N'-cyclohexyl-urea can be synthesized by refluxing 4-chlorobenzenesulfonamide (B1664158) with potassium carbonate in acetone, followed by the addition of cyclohexyl isocyanate. google.com
Another approach involves reacting a sulfonamide with an N-substituted carbamic acid ester. For instance, N-(4-chlorobenzenesulphonyl)-N'-allyl-urea is produced by heating N-(4-chlorobenzenesulphonyl)-carbamic acid methyl ester with allylamine. google.com Research has also focused on creating benzenesulfonamide derivatives bearing a cyclic urea substituent on the phenyl ring, which often requires the synthesis of amino and amido intermediates. nih.gov These intermediates are then used to construct the final ureido compounds. nih.govresearchgate.net
Table 3: Methods for Synthesis of Sulfonylurea Derivatives
| Starting Material | Reagent 1 | Reagent 2 | Product Type |
| 4-Chlorobenzenesulfonamide | Potassium Carbonate | Cyclohexyl isocyanate | N,N'-disubstituted urea google.com |
| 4-Methyl-3-chloro-benzenesulfonamide | Sodium Hydroxide | n-Butyl isocyanate | N,N'-disubstituted urea google.com |
| N-(4-chlorobenzenesulphonyl)-carbamic acid methyl ester | Allylamine | - | N,N'-disubstituted urea google.com |
| Sulfonamide | Isocyanate | Base | Sulfonylurea researchgate.net |
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into analogues of 4-(bromomethyl)-N-methylbenzenesulfonamide can be achieved through various stereoselective synthetic strategies. These methods are broadly categorized into enantioselective and diastereoselective approaches, each offering distinct pathways to access stereochemically defined molecules.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from a prochiral substrate. For analogues of this compound, chirality can be introduced at different positions, most notably at the benzylic carbon atom of the bromomethyl group or by creating atropisomers through restricted rotation of the N-aryl bond.
One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, the catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through palladium-catalyzed N-allylation. nih.gov This method, while demonstrated on N-(2,6-disubstituted-phenyl)sulfonamides, provides a framework for creating atropisomeric analogues of this compound by introducing appropriate substitution patterns that lead to restricted bond rotation. nih.gov
Another powerful approach is the catalytic asymmetric α-functionalization of related sulfonamides. Research has shown the feasibility of enantioselective α-functionalization of aldehydes and ketones using organocatalysis, which could be adapted to introduce a chiral center at the carbon adjacent to the sulfonyl group or at the benzylic position. caltech.edu For example, the enantioselective α-arylation of amines has been accomplished using palladium catalysis with chiral phosphoric acid ligands, suggesting a potential route for creating chiral benzylic sulfonamides. nih.gov
Enzyme-catalyzed reactions also offer a highly selective means of generating chiral molecules. Engineered enzymes, such as variants of cytochrome P450, have been utilized for the enantioselective α-C-H functionalization of cyclic amines. rochester.edu This biocatalytic approach could potentially be adapted for the asymmetric functionalization of the methyl group in a precursor to this compound.
A summary of potential enantioselective methodologies applicable to the synthesis of chiral analogues is presented in Table 1.
Table 1: Potential Enantioselective Methodologies for the Synthesis of Chiral Analogues
| Methodology | Catalyst/Reagent | Potential Chiral Center | Key Findings |
| Catalytic N-Allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | N-C Axial Chirality | Achieves good enantioselectivity (up to 92% ee) for N-C axially chiral sulfonamides. nih.gov |
| Catalytic α-Arylation | Pd(II) / Chiral Phosphoric Acid | Benzylic Carbon | Effective for the enantioselective coupling of methylene (B1212753) C-H bonds with aryl boronic acids. nih.gov |
| Organocatalytic α-Fluorination | Imidazolidinone catalyst / NFSI | Benzylic Carbon | Enables the enantioselective introduction of a fluorine atom alpha to a carbonyl group, a principle applicable to other electrophiles. caltech.edu |
| Biocatalytic C-H Functionalization | Engineered Cytochrome P450 | Benzylic Carbon | Demonstrates high stereoselectivity for the α-C-H functionalization of N-heterocycles. rochester.edu |
Diastereoselective synthesis involves the formation of a specific diastereomer of a molecule that contains multiple stereocenters. This is often achieved by using a chiral auxiliary, which is a chiral moiety temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.
A well-established method is the use of Ellman's chiral tert-butanesulfinamide auxiliary . This reagent can be condensed with a ketone or aldehyde to form a chiral N-sulfinylimine. Subsequent nucleophilic addition to the imine occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved to reveal the chiral amine. This strategy could be applied to synthesize analogues of this compound with a chiral center at the benzylic position by starting with a suitable keto-sulfonamide precursor.
Another diastereoselective strategy is the aminobromination of chalcones . Research has shown that N-methyl-p-toluenesulfonamide can react with chalcones in the presence of N-bromosuccinimide (NBS) and a nickel catalyst to yield vicinal haloamino ketone derivatives with high regio- and stereoselectivity. nih.gov This reaction creates two new stereocenters in a controlled manner. By analogy, a similar reaction could be designed using a substrate related to this compound to generate diastereomerically enriched products.
The use of chiral auxiliaries attached to the sulfonamide nitrogen can also direct diastereoselective transformations. For instance, a chiral group could be temporarily installed on the nitrogen atom of a benzenesulfonamide precursor. Subsequent reactions, such as alkylation at the benzylic position, would proceed under the stereodirecting influence of the auxiliary.
Table 2 summarizes potential diastereoselective approaches for synthesizing chiral analogues.
Table 2: Potential Diastereoselective Methodologies for the Synthesis of Chiral Analogues
| Methodology | Reagent/Auxiliary | Key Features | Potential Application |
| Chiral Sulfinamide Auxiliary | Ellman's Auxiliary | High diastereoselectivity in nucleophilic additions to N-sulfinylimines. | Synthesis of analogues with a chiral benzylic amine. |
| Catalytic Aminobromination | N-methyl-p-toluenesulfonamide/NBS/Ni(OAc)₂ | Creates two adjacent stereocenters with high stereocontrol. nih.gov | Generation of vicinal bromo-amino sulfonamide derivatives. |
| Auxiliary-Directed Alkylation | Chiral group on sulfonamide nitrogen | Directs the stereoselective introduction of substituents. | Synthesis of analogues with a chiral center alpha to the aromatic ring. |
Applications in Organic Synthesis and Chemical Biology Tools
Role as a Building Block in Complex Molecule Synthesis
The compound's primary utility in synthesis stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for its facile incorporation into larger, more complex molecular structures.
Heterocyclic compounds are foundational to medicinal chemistry and materials science. The synthesis of nitrogen-containing heterocycles, in particular, is a key area of research. Benzenesulfonamide (B165840) derivatives have been utilized in the construction of various heterocyclic systems, such as 1,2,4-benzothiadiazepine-1,1-dioxides target2035.net.
The electrophilic nature of the benzylic bromide in 4-(Bromomethyl)-N-methylbenzenesulfonamide makes it an ideal precursor for creating novel heterocyclic frameworks. It can react with various binucleophiles to form new ring systems. For instance, reaction with a molecule containing two nucleophilic sites, such as an amino alcohol or a diamine, can lead to the formation of macrocycles or other complex ring structures tethered to the benzenesulfonamide core. This strategy allows for the introduction of the N-methylbenzenesulfonamide moiety, a known pharmacophore, into a diverse range of heterocyclic scaffolds. This approach has been used to synthesize libraries of compounds for drug discovery, including novel benzenesulfonamides incorporating thiazole (B1198619) and triazole motifs nih.gov.
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to create large, well-ordered structures. The N-methylbenzenesulfonamide group is an excellent candidate for directing such assemblies, as the sulfonamide N-H and S=O groups are effective hydrogen bond donors and acceptors, respectively.
While direct applications of this compound in this area are still emerging, its potential is clear. The reactive bromomethyl handle can be used to attach the molecule to other building blocks, creating elaborate structures capable of self-assembly. For example, substitution of the bromine with functionalities known to participate in strong, directional interactions (e.g., carboxylic acids, amides, or other heterocyclic systems) can produce molecules designed to form specific supramolecular architectures like sheets, helices, or capsules.
Utility in Catalyst Design and Development
The development of novel catalysts is crucial for advancing chemical synthesis. The structure of this compound is well-suited for creating both metal-based and organic catalysts.
Transition metal catalysis is a cornerstone of modern organic synthesis, and the performance of a metal catalyst is critically dependent on the ligands that surround the metal center. nih.gov The N-methylbenzenesulfonamide scaffold can be incorporated into ligand structures to modulate the electronic properties and steric environment of a metal catalyst.
The bromomethyl group of this compound provides a convenient anchor point for attaching known chelating units, such as phosphines, N-heterocyclic carbenes (NHCs), or bipyridines. caymanchem.com Once attached, the sulfonamide moiety can influence the catalytic activity through space or by altering the electron density at the metal center. For example, ruthenium catalysts have been developed for the N-alkylation of aminobenzenesulfonamides, demonstrating the compatibility of the sulfonamide group with metal-catalyzed processes and its potential role in bifunctional metal-ligand catalysts. sigmaaldrich.com
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a major branch of catalysis. beilstein-journals.org Acidic sulfonamide derivatives have proven to be effective Brønsted acid organocatalysts. For instance, N-(phenylsulfonyl)benzenesulfonamide is a highly acidic (pKa of 1.45) and effective catalyst for producing heterocyclic compounds like dihydropyrimidines and imidazoles. tandfonline.comarkat-usa.org
This precedent highlights the potential of frameworks derived from this compound. The inherent acidity of the sulfonamide group can be harnessed for catalysis. Furthermore, the bromomethyl group offers a strategic advantage: it can be used to append chiral auxiliaries, creating a chiral Brønsted acid for asymmetric synthesis, or to immobilize the catalytic unit onto a solid support, which simplifies purification and allows for catalyst recycling.
Probes for Mechanistic Chemical Biology Studies
Chemical probes are small molecules used to study and manipulate biological systems, often by interacting with a specific protein target. chemspider.comrndsystems.com The design of such probes requires a scaffold that can provide specific binding affinity, along with a reactive group for covalent modification or a reporter tag for visualization.
The this compound structure possesses features that make it a promising scaffold for developing covalent chemical probes. The N-methylbenzenesulfonamide portion can be tailored to bind non-covalently within the pocket of a target protein, while the reactive benzylic bromide can form a permanent covalent bond with a nearby nucleophilic amino acid residue, such as cysteine or lysine (B10760008). arkat-usa.orgnih.gov This covalent modification allows for durable labeling of the target protein, enabling its identification, visualization, and functional characterization. While specific probes based on this exact scaffold are under development, the strategy of using sulfonamide-based binders coupled with electrophilic warheads is a validated approach in chemical biology for creating potent and selective inhibitors and probes for challenging protein targets like bromodomains. chemicalprobes.orgnih.gov
Interactive Data Table: Proposed Applications
| Application Area | Key Structural Feature Utilized | Potential Product/System | Supporting Principle/Reference |
| Heterocyclic Synthesis | Reactive Bromomethyl Group | Fused or appended N-heterocycles | Reaction with binucleophiles target2035.netnih.gov |
| Supramolecular Assembly | Sulfonamide H-Bonding | Hydrogen-bonded networks, macrocycles | Non-covalent interaction motifs |
| Metal Catalysis | Bromomethyl Anchor | Functionalized phosphine (B1218219) or NHC ligands | Ligand synthesis and electronic tuning caymanchem.comsigmaaldrich.com |
| Organocatalysis | Acidic Sulfonamide Moiety | Chiral or supported Brønsted acids | Acidity of sulfonamides tandfonline.comarkat-usa.org |
| Chemical Probes | Electrophilic Bromomethyl Group | Covalent protein modifiers | Covalent inhibition and labeling arkat-usa.orgnih.govchemicalprobes.org |
Derivatization for Molecular Interaction Studies (e.g., protein-ligand docking)
The chemical structure of this compound makes it a valuable precursor for creating derivatives used in molecular interaction studies. Its utility is pronounced in the development of targeted inhibitors for various enzymes, including protein kinases and bromodomains. The reactive bromomethyl group is the key to its function, allowing for the attachment of diverse chemical moieties to explore and optimize interactions with biological targets.
In the field of kinase inhibitor discovery, for example, the core structure can be elaborated by reacting the bromomethyl group with different amines or other nucleophiles. This strategy allows for the synthesis of a library of compounds where the newly introduced fragment can be tailored to fit into specific binding pockets of a target kinase. Researchers have used this approach to create novel compounds and then employ molecular docking to predict their binding affinity and orientation within the active site of proteins like Aurora A and platelet-derived growth factor receptor α (PDGFRα). cu.edu.eg The insights gained from these computational models, validated by the biological activity of the synthesized derivatives, help in the rational design of more potent and selective inhibitors. cu.edu.egnih.gov
Similarly, this compound serves as a starting point for developing chemical probes for bromodomains, which are readers of epigenetic marks. nih.gov By creating derivatives, scientists can generate potent and selective inhibitors that help in understanding the function of specific protein families like the bromo and extra C-terminal domain (BET) family. nih.gov The sulfonamide portion of the molecule often plays a critical role in these interactions, for instance, by forming key hydrogen bonds with residues such as asparagine in the target protein. nih.gov
Interactive Table: Examples of Derivatization Strategies
| Target Class | Derivatization Approach | Purpose of Derivatization | Example Interaction |
|---|---|---|---|
| Protein Kinases (e.g., Aurora A, PDGFRα) | Reaction of bromomethyl group with various amines to form an aminomethylbenzamide linker. nih.gov | To explore binding pockets and optimize inhibitor potency and selectivity. cu.edu.egnih.gov | Binding to the ATP binding pocket of the kinase. cu.edu.eg |
| Bromodomains (BET Family) | Synthesis of derivatives to create chemical probes. nih.gov | To develop potent and selective inhibitors for studying epigenetic regulation. nih.gov | Sulfonamide group forms hydrogen bonds with asparagine residues. nih.gov |
Chemical Labeling and Tagging
The electrophilic nature of the bromomethyl group makes this compound a useful reagent for the chemical labeling and tagging of biomolecules. frontiersin.org This process involves forming a stable, covalent bond with a target, which is often a protein or another biological macromolecule. Such labeling is instrumental in developing chemical probes to study biological systems, identify protein targets, and visualize cellular processes. frontiersin.orgyoutube.com
A primary application is in the creation of affinity-based probes. A molecule of interest, known to bind to a specific protein, can be chemically linked to this compound. The resulting conjugate can then be used to covalently label the protein target. This strategy is part of a broader methodology in chemical biology where a ligand is equipped with a reactive group and a reporter group to investigate protein-ligand interactions. frontiersin.org
Furthermore, the principle of using reactive groups like bromomethyls extends to more complex tagging strategies. For instance, similar bifunctional reagents, such as bis-(bromomethyl)benzene, are used in a technique called peptide stapling. In this method, the reagent cross-links cysteine residues within a peptide to create a cyclic, more rigid structure. frontiersin.org While not a direct use of the title compound, this illustrates the utility of the bromomethyl functional group in creating tagged and structurally defined peptides for probing biological systems, such as identifying inhibitors for enzymes like calpain-1. frontiersin.org The versatility of such reagents allows for the attachment of various tags, including fluorescent dyes for imaging or biotin (B1667282) for purification purposes. ucsd.edu
Interactive Table: Applications in Chemical Labeling
| Application | Methodology | Purpose | Example Tag Type |
|---|---|---|---|
| Affinity-Based Probing | Covalently attaching the sulfonamide moiety to a known ligand or biomolecule. frontiersin.org | To identify and study the binding partners of the ligand within a complex biological system. youtube.com | Biotin (for purification). ucsd.edu |
| Development of Chemical Probes | Incorporating the reactive group into a larger molecule designed to target a specific enzyme or protein family. nih.gov | To selectively label and study the activity and function of specific enzymes. nih.gov | Fluorescent Dyes (for imaging). ucsd.edu |
Mechanistic Studies of Reactions Involving 4 Bromomethyl N Methylbenzenesulfonamide
Elucidation of Reaction Pathways
The elucidation of reaction pathways for 4-(Bromomethyl)-N-methylbenzenesulfonamide hinges on the competition between S_N_1 and S_N_2 mechanisms. Given that the substrate is a primary benzylic halide, an S_N_2 pathway is generally favored. ucalgary.caglasp.co However, the ability of the benzene (B151609) ring to stabilize a positive charge through resonance can also permit an S_N_1 mechanism under certain conditions. gla.ac.ukmdpi.com
The sulfonamide group (-SO₂NHCH₃) is moderately electron-withdrawing, which can influence the reaction pathway. An electron-withdrawing group tends to destabilize the carbocation intermediate of an S_N_1 reaction, thus favoring the S_N_2 mechanism. Conversely, the resonance stabilization provided by the phenyl ring to an adjacent carbocation is a powerful effect that promotes S_N_1 character. gla.ac.uk
A plausible reaction is the nucleophilic substitution with an amine, such as benzylamine, which has been reported to proceed to N-benzyl-4-(bromomethyl)-N-methylbenzenesulfonamide. The conditions for this reaction, such as the use of a non-polar solvent like diethyl ether in the presence of a base (triethylamine), are consistent with an S_N_2 mechanism.
The nature of the intermediate species is intrinsically linked to the operative reaction mechanism.
In an S_N_1 pathway , the rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a bromide ion and a resonance-stabilized benzylic carbocation. This carbocation is planar at the benzylic carbon, and the positive charge is delocalized over the benzene ring. The subsequent attack of a nucleophile on this carbocation is rapid.
In an S_N_2 pathway , the reaction proceeds in a single, concerted step without the formation of a true intermediate. The nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. The key species in this pathway is the transition state.
For the more probable S_N_2 reaction of this compound, the transition state is of significant interest. It is characterized by a trigonal bipyramidal geometry at the benzylic carbon, where the incoming nucleophile and the departing bromide ion are in apical positions, and the hydrogen atoms and the phenyl ring are in the equatorial plane. researchgate.net
The electronic nature of the substituents on the benzene ring can affect the structure of the transition state. Electron-donating groups tend to lead to "loose" transition states with more S_N_1 character (longer bond to the leaving group and shorter bond to the nucleophile), while electron-withdrawing groups, such as the sulfonamide moiety, are expected to result in "tight" transition states with stronger S_N_2 character (shorter, stronger bonds to both the incoming nucleophile and the leaving group). researchgate.net
Kinetic Studies of Transformations
An S_N_1 reaction would exhibit first-order kinetics, where the rate of reaction is dependent only on the concentration of the substrate: Rate = k[Substrate].
An S_N_2 reaction would display second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile: Rate = k[Substrate][Nucleophile].
Kinetic solvent isotope effects (KSIE) could also provide mechanistic insights. For solvolysis reactions, a KSIE value close to 1 is indicative of an S_N_1 mechanism, whereas values greater than 1.5 are often associated with S_N_2 reactions where the solvent acts as a nucleophile and may be assisted by general-base catalysis.
An illustrative table of expected kinetic parameters for the reaction with an amine nucleophile is presented below, based on typical values for S_N_2 reactions of primary benzylic halides.
| Parameter | Expected Value for S_N_2 Reaction | Significance |
| Rate Law | Rate = k[Substrate][Nucleophile] | Bimolecular, concerted mechanism |
| Order of Reaction | Second Order Overall | Depends on both reactants |
| Activation Energy (Ea) | 15 - 25 kcal/mol | Energy barrier for the reaction |
| Enthalpy of Activation (ΔH‡) | 14 - 24 kcal/mol | Change in heat content to reach TS |
| Entropy of Activation (ΔS‡) | -10 to -30 cal/mol·K | Indicates an ordered transition state |
This table is illustrative and based on data for analogous reactions.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that can be difficult to obtain experimentally.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules and reaction pathways. nih.gov For this compound, DFT calculations could be employed to:
Model the geometries of reactants, products, and transition states.
Calculate the activation energy barriers for both S_N_1 and S_N_2 pathways to determine the more favorable route under different conditions. researchgate.net
Analyze the charge distribution in the transition state to understand the degree of bond formation and bond breaking.
The following table presents hypothetical DFT-calculated energy values for the S_N_2 reaction of this compound with a generic amine nucleophile (Nu-H), based on studies of similar systems.
| Parameter | Illustrative Calculated Value (kcal/mol) | Method/Basis Set (Example) |
| Activation Barrier (ΔG‡) | +20.5 | B3LYP/6-311+G(d,p) with solvent model |
| Reaction Free Energy (ΔG_rxn) | -15.2 | B3LYP/6-311+G(d,p) with solvent model |
| Energy of S_N_1 Intermediate | +28.0 (relative to reactants) | B3LYP/6-311+G(d,p) with solvent model |
This table contains illustrative data based on computational studies of analogous benzyl (B1604629) halides. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations can be used to study the dynamic aspects of a chemical reaction in solution, providing a more realistic picture than static calculations in the gas phase or with implicit solvent models. researchgate.netlanl.gov For reactions involving this compound, MD simulations could:
Simulate the trajectory of the reacting molecules in a box of explicit solvent molecules.
Investigate the role of the solvent in stabilizing intermediates and transition states. nih.gov
Determine the potential of mean force (PMF) along the reaction coordinate, which gives the free energy profile of the reaction in solution.
Explore the conformational flexibility of the sulfonamide group and its influence on the reactivity of the benzylic center.
Conformational Analysis and Stereochemical Control
The stereochemical influence of the this compound moiety is intrinsically linked to its conformational rigidity and the spatial orientation of its constituent groups. While direct, detailed studies on the conformational analysis of this compound itself are not extensively documented in publicly available research, valuable insights can be gleaned from the analysis of closely related N,N-disubstituted benzenesulfonamides, particularly N-benzyl-N-methyl-p-toluenesulfonamide, which differs only by the substitution of the bromomethyl group with a methyl group.
Conformational Preferences of N,N-Disubstituted Benzenesulfonamides:
Studies on N,N-disubstituted benzenesulfonamides have revealed significant rotational barriers around the S-N bond. This restricted rotation is attributed to the partial double bond character of the S-N bond, arising from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom. This phenomenon leads to distinct, stable conformers that can be observed and characterized using techniques such as NMR spectroscopy and X-ray crystallography.
For instance, research on N,N-dibenzylnonafluorobutane-1-sulfonamide has demonstrated exceptionally high torsional barriers (62–71 kJ·mol⁻¹), comparable to those found in amides. This high barrier results in magnetically non-equivalent geminal substituents, a feature readily detectable by NMR. X-ray crystallographic analysis of this compound confirmed a staggered ground-state conformation with a shortened S-N bond length of 1.59 Å, compared to the average of 1.63 Å in other sulfonamides, further supporting the existence of significant S-N double bond character. researchgate.net
The crystal structure of N-benzyl-p-toluenesulfonamide, a close analog of the title compound, provides critical data on its solid-state conformation. The aryl groups of the sulfonamide are oriented gauche to one another, with a C1-S1-N1-C8 torsion angle of 57.9(2)°. iucr.org This gauche arrangement is a recurring motif in the crystal structures of related sulfonamides and likely represents a low-energy conformation in the solid state. nsf.gov
Interactive Data Table: Crystallographic Data for N-Benzyl-p-toluenesulfonamide
The following table presents selected crystallographic data for N-benzyl-p-toluenesulfonamide, offering a quantitative look at its molecular geometry. This data is sourced from the Crystallography Open Database (COD) under number 4122552. nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P -1 |
| a (Å) | 9.171 |
| b (Å) | 9.554 |
| c (Å) | 9.772 |
| α (°) | 95.532 |
| β (°) | 111.206 |
| γ (°) | 118.152 |
| C1-S1-N1-C8 Torsion Angle (°) | 57.9 (2) |
| S=O Bond Lengths (Å) | 1.429 (2), 1.424 (2) |
| S-N Bond Length (Å) | 1.608 (2) |
| S-C Bond Length (Å) | 1.764 (3) |
Stereochemical Control in Reactions:
The defined conformational preferences of the sulfonamide group can be harnessed to control the stereochemical outcome of reactions. The bulky and conformationally restricted sulfonamide moiety can act as a stereodirecting group, influencing the approach of reagents to a reactive center within the molecule.
While specific examples detailing the use of this compound as a chiral auxiliary or stereodirecting group are scarce in the reviewed literature, the principles of stereochemical control by sulfonamides are well-established. For example, in the asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives, the stereochemistry of the final products is dictated by the chiral environment created by the catalyst and substrates. Similarly, chiral sulfur-based auxiliaries, including those derived from sulfonamides, are widely used to achieve high levels of stereoselectivity in various organic transformations.
The para-bromomethyl group in this compound serves as a reactive handle for introducing this stereodirecting element into other molecules. The reactivity of this benzylic bromide allows for its incorporation into a substrate, after which the sulfonamide group can influence the stereochemistry of subsequent reactions at a different site in the molecule. The electron-withdrawing nature of the sulfonamide group can also impact the reactivity of the aromatic ring and the benzylic position, a factor that must be considered in mechanistic analyses. libretexts.orglibretexts.org
Future Research Directions
Development of Novel Green Synthetic Methodologies
The imperative for sustainable chemical manufacturing is driving research into greener synthetic routes for 4-(Bromomethyl)-N-methylbenzenesulfonamide and related sulfonamides. Traditional methods often rely on hazardous reagents and organic solvents, prompting the exploration of more eco-friendly alternatives. nih.govresearchgate.net Key areas of future development include the use of water as a solvent, the implementation of flow chemistry, and the application of microwave and ultrasonic irradiation.
A significant advancement in green chemistry is the synthesis of sulfonamides in aqueous media, which eliminates the need for toxic organic solvents. rsc.orgmdpi.com This approach often utilizes simple bases like sodium carbonate to neutralize the hydrogen chloride byproduct, with the final product precipitating out of the solution, allowing for easy isolation via filtration. rsc.orgmdpi.com Researchers are also investigating the use of polyethylene (B3416737) glycol (PEG) 400 as a recyclable and effective reaction medium. acs.org
Flow chemistry presents another promising avenue for the green synthesis of sulfonamides. acs.org This technique allows for rapid and scalable production with minimized waste and enhanced safety by using meso-reactor systems. acs.org Furthermore, the development of solvent-free reaction conditions, assisted by microwave or ultrasound technologies, can significantly reduce reaction times and energy consumption. nih.govijprt.org These methods often lead to high yields and purity, negating the need for extensive purification steps. nih.gov The overarching goal is to develop processes that are not only environmentally benign but also economically viable for large-scale production. acs.org
Exploration of New Reactivity Modes
The inherent reactivity of the bromomethyl and sulfonamide groups in this compound offers a rich landscape for discovering novel chemical transformations. Future research will likely focus on expanding the repertoire of reactions this compound can undergo, leading to the synthesis of diverse and complex molecular architectures.
One area of interest is the development of novel cycloaddition reactions. For instance, "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has been effectively used to create triazole-containing sulfonamides. nih.gov Further exploration could involve designing new types of multicomponent reactions where this compound acts as a key building block. Palladium-catalyzed three-component reactions, for example, have been successful in constructing complex heterocyclic structures from related sulfonamide derivatives. acs.org
Researchers are also investigating the reductive cleavage of the sulfonamide bond under mild, light-driven conditions, which could open up new synthetic pathways. eurjchem.com Additionally, the alkylation of different positions on the sulfonamide moiety and its derivatives can lead to a wider variety of structures with potentially new biological activities. nih.gov The development of reactions that proceed with high chemo- and regioselectivity will be crucial for the efficient synthesis of targeted molecules. nih.gov
Integration into Advanced Materials Science
The unique properties of the sulfonamide functional group are being increasingly recognized in the field of materials science. Future research is expected to focus on incorporating this compound and its derivatives into advanced polymers and functional materials.
A key application lies in the development of pH-responsive polymers. nih.govrsc.org The acidity of the sulfonamide proton allows for the creation of polymers that exhibit solubility changes in response to pH variations. nih.gov This property is highly desirable for applications in drug delivery, where the polymer can be designed to release its payload in the specific pH environment of a target tissue. nih.govacs.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with controlled architectures containing sulfonamide groups. rsc.orgacs.org
Furthermore, the rigid and crystalline nature of the sulfonamide group can be exploited to create materials with specific optical or electronic properties. wikipedia.org For example, sultams, which are cyclic sulfonamides, have been used in the development of deep-blue emitters for organic electronics. wikipedia.org The ability to tune the electronic properties of these materials by modifying the substituents on the benzenesulfonamide (B165840) core opens up possibilities for creating novel sensors, organic light-emitting diodes (OLEDs), and other electronic devices.
Computational Design and Predictive Modeling for Derivative Synthesis
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches will play a pivotal role in the rational design of new derivatives with tailored properties and in predicting their synthetic accessibility.
Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity of novel sulfonamide derivatives to specific biological targets, such as enzymes. nih.govnih.govuobaghdad.edu.iq This allows for the pre-screening of large virtual libraries of compounds, saving significant time and resources in the drug discovery process. nih.gov For instance, in silico studies have been used to design sulfonamide-based inhibitors of carbonic anhydrase and other enzymes implicated in various diseases. nih.govuobaghdad.edu.iqtubitak.gov.trrsc.org
Predictive modeling can also aid in the design of more efficient synthetic routes. By understanding the reaction mechanisms and predicting the reactivity of different starting materials, chemists can optimize reaction conditions and improve yields. researchgate.net Computational tools can help in identifying key molecular descriptors that correlate with desired properties, guiding the synthesis of the most promising candidates. researchgate.net The integration of computational design with automated synthesis platforms could further accelerate the discovery and development of new functional molecules derived from this compound.
Q & A
Basic: What are the optimal synthetic routes for 4-(Bromomethyl)-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves bromination of 4-(methylaminomethyl)benzenesulfonamide or substitution reactions using sulfonamide precursors. For example, Scheme 3 in outlines a pathway starting with 4-methylbenzenesulfonamide, which undergoes bromination at the methyl group using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Optimization parameters include:
- Temperature: 70–80°C to balance reactivity and side-product formation.
- Solvent: Non-polar solvents (e.g., CCl₄) favor radical-mediated bromination.
- Stoichiometry: A 1:1.2 molar ratio of precursor to NBS minimizes over-bromination.
Data Table:
| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 70–80°C | 65–75 | ≥95% |
| NBS Equivalents | 1.2 | 78 | 97% |
| Reaction Time | 6–8 hrs | 72 | 96% |
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a multi-technique approach:
- NMR: Compare H and C spectra with literature data (e.g., methyl group protons at δ 2.8–3.2 ppm; sulfonamide protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 278.0 for C₈H₁₀BrN₂O₂S) .
- HPLC: Use a C18 column with acetonitrile/water (60:40) mobile phase to assess purity (>95%) .
Advanced: What are the challenges in analyzing the crystallographic conformation of this compound, and how can they be resolved?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical but faces challenges:
- Crystal Growth: Slow evaporation from DMF/ethanol (1:1) yields suitable crystals .
- Disorder in Bromomethyl Group: Use low-temperature data collection (100 K) and refinement software (e.g., SHELXL) to model positional disorder .
Data from :
| Bond Length (Å) | Angle (°) | Torsion Angle (°) |
|---|---|---|
| C-Br: 1.93 | C-S-N: 107.2 | S-N-C-C: 178.5 |
| Note: Discrepancies in bond angles (e.g., C-S-N vs. literature) may arise from packing effects . |
Advanced: How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The bromomethyl group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Key factors:
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Steric Hindrance: Bulky nucleophiles (e.g., tert-butylamine) require elevated temperatures (80–100°C) for efficient substitution .
Example Reaction:
this compound + morpholine → 4-(Morpholinomethyl)-N-methylbenzenesulfonamide (yield: 82%, confirmed by H NMR) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of brominated vapors.
- Waste Disposal: Collect brominated byproducts in sealed containers for incineration by licensed facilities .
Advanced: How can computational methods (e.g., DFT) predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). The bromomethyl group’s electronegativity enhances binding to zinc-containing active sites .
- QSAR Models: Correlate Hammett constants (σ) of substituents with inhibitory potency (e.g., IC₅₀ values). Bromine’s σ = +0.23 suggests moderate electron-withdrawing effects .
Advanced: What contradictions exist in reported crystallographic data for sulfonamide derivatives, and how can they be reconciled?
Methodological Answer:
Discrepancies in bond lengths (e.g., S-N = 1.62–1.65 Å vs. 1.60 Å in ) may arise from:
- Crystallization Solvents: Hydrogen bonding in polar solvents elongates bonds .
- Thermal Motion: High displacement parameters (e.g., Uₖᵢₙ > 0.05 Ų) indicate dynamic disorder, requiring TLS refinement .
Resolution: Compare multiple datasets and apply anisotropic refinement for accurate metrics .
Basic: What spectroscopic techniques are most effective for monitoring degradation of this compound under varying pH?
Methodological Answer:
- UV-Vis Spectroscopy: Track absorbance at λ = 260 nm (aromatic π→π* transitions) to detect hydrolysis products .
- IR Spectroscopy: Loss of Br-C stretching (550–600 cm⁻¹) indicates debromination .
Stability Data:
| pH | Half-Life (25°C) | Major Degradation Pathway |
|---|---|---|
| 2 | 48 hrs | Acid-catalyzed hydrolysis |
| 7 | 120 hrs | Oxidative debromination |
| 10 | 24 hrs | Base-induced elimination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
